molecular formula C24H25NO3 B11013714 10-(3,5-dimethylphenyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one

10-(3,5-dimethylphenyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one

Cat. No.: B11013714
M. Wt: 375.5 g/mol
InChI Key: XFKHEJRSGQTIQH-UHFFFAOYSA-N
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Description

10-(3,5-dimethylphenyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one is a complex organic compound featuring a unique structure that combines multiple aromatic and heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(3,5-dimethylphenyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized via a cyclization reaction involving a phenol derivative and an aldehyde under acidic conditions.

    Oxazin Ring Formation: The oxazin ring is formed through a condensation reaction between the chromene derivative and an amine, often under reflux conditions.

    Final Coupling: The final step involves coupling the 3,5-dimethylphenyl group to the chromeno-oxazin core, typically using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

10-(3,5-dimethylphenyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the oxazin ring to a more saturated form.

    Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the phenyl rings, using reagents such as halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Saturated oxazin derivatives.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or receptor modulators. The presence of multiple aromatic rings and heterocyclic structures suggests possible interactions with biological macromolecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural complexity allows for the design of analogs that could act as drugs for various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties. Its stability and reactivity make it a candidate for applications in polymer science and nanotechnology.

Mechanism of Action

The mechanism of action of 10-(3,5-dimethylphenyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or G-protein coupled receptors. The pathways involved might include signal transduction cascades or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Coumarins: Similar in structure due to the presence of the chromene core.

    Benzoxazines: Share the oxazin ring structure.

    Phenyl derivatives: Compounds with similar aromatic ring structures.

Uniqueness

What sets 10-(3,5-dimethylphenyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one apart is the combination of these structural elements into a single molecule, providing a unique set of chemical and physical properties

Properties

Molecular Formula

C24H25NO3

Molecular Weight

375.5 g/mol

IUPAC Name

10-(3,5-dimethylphenyl)-7-methyl-1,2,3,4,9,11-hexahydroisochromeno[4,3-g][1,3]benzoxazin-5-one

InChI

InChI=1S/C24H25NO3/c1-14-8-15(2)10-18(9-14)25-12-17-11-21-19-6-4-5-7-20(19)24(26)28-23(21)16(3)22(17)27-13-25/h8-11H,4-7,12-13H2,1-3H3

InChI Key

XFKHEJRSGQTIQH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)N2CC3=CC4=C(C(=C3OC2)C)OC(=O)C5=C4CCCC5)C

Origin of Product

United States

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